molecular formula C23H23ClFN3O2S B2403223 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride CAS No. 1177783-37-7

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride

Cat. No.: B2403223
CAS No.: 1177783-37-7
M. Wt: 459.96
InChI Key: MFIIPNMPWGAHRE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3O2S and its molecular weight is 459.96. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that may enhance its interaction with biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H19ClFN3OSC_{16}H_{19}ClFN_3OS with a molecular weight of approximately 385.9 g/mol. Its structure includes:

  • A dimethylaminoethyl group, which may enhance solubility and bioavailability.
  • A fluorobenzo[d]thiazole moiety, known for its diverse biological activities.
  • A naphthamide framework, which can contribute to its pharmacological profile.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells. The mechanisms of action often involve the inhibition of critical enzymes such as PI3Kγ and CDK2, which are pivotal in cell cycle regulation and survival pathways.

Case Study: Anticancer Activity

In a study involving novel benzothiazole derivatives, compounds were synthesized and tested for their ability to inhibit cell growth in cancer lines. The strongest candidates exhibited IC50 values ranging from 22.13 to 61.03 μM, indicating potent activity against these cell lines .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Targeting enzymes involved in cancer progression such as PI3K, CDK1/cyclin B, and mTOR.
  • Receptor Modulation : Interacting with growth factor receptors (e.g., EGF receptor), which play a crucial role in tumor growth and metastasis.

Pharmacological Activities

Beyond anticancer properties, similar compounds have demonstrated a range of biological activities:

  • Antimicrobial : Exhibiting efficacy against various bacterial strains.
  • Anti-inflammatory : Reducing inflammation through modulation of cytokine release.
  • CNS Effects : Some derivatives have shown potential as antidepressants or anxiolytics.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A549 and MCF-7 cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduction in inflammatory markers
CNS EffectsPotential antidepressant activity

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions allowing for the precise control over functional groups. Characterization methods such as NMR, GC-MS, and FTIR are employed to confirm the structure and purity of the synthesized products.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S.ClH/c1-26(2)11-12-27(23-25-21-18(24)9-6-10-20(21)30-23)22(28)17-13-15-7-4-5-8-16(15)14-19(17)29-3;/h4-10,13-14H,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIPNMPWGAHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.